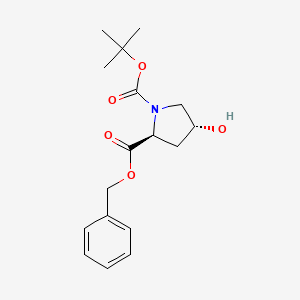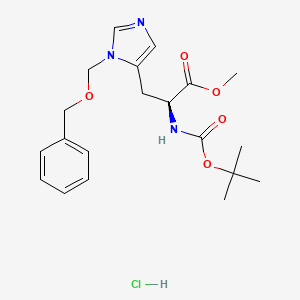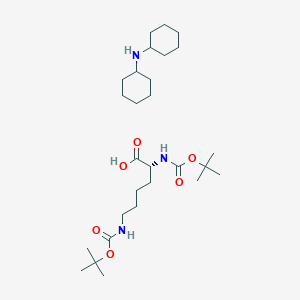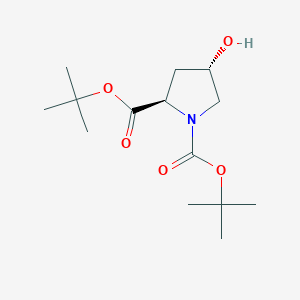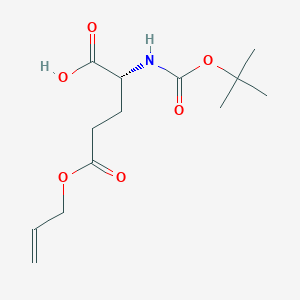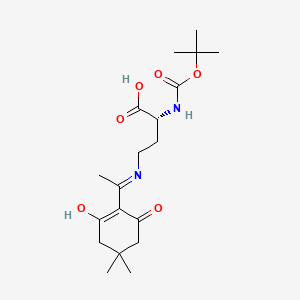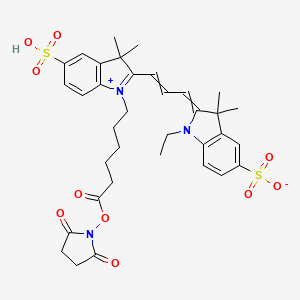
Cyanine 3, SE
Vue d'ensemble
Description
Cyanine 3, SE is a compound with the molecular formula C35H41N3O10S21. It is a reactive dye used for labeling amino-groups in biomolecules2. The dye is ideal for labeling soluble proteins, peptides, and oligonucleotides/DNA2. It has an emission maximum of around 564 nm345.
Synthesis Analysis
The synthesis of cyanine dyes has been explored using solid-phase methodologies6. A study reported the mechanism for the photoconversion of Cy5 to Cy3 that occurs upon photoexcitation during fluorescent imaging7. The formal C2H2 excision from Cy5 occurs mainly through an intermolecular pathway involving a combination of bond cleavage and reconstitution7.
Molecular Structure Analysis
The molecular structure of Cyanine 3, SE includes a polymethine chain and various functional groups1. The InChI representation of the molecule is InChI=1S/C35H41N3O10S2/c1-6-36-27-16-14-23 (49 (42,43)44)21-25 (27)34 (2,3)29 (36)11-10-12-30-35 (4,5)26-22-24 (50 (45,46)47)15-17-28 (26)37 (30)20-9-7-8-13-33 (41)48-38-31 (39)18-19-32 (38)40/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3, (H-,42,43,44,45,46,47)1.
Chemical Reactions Analysis
The photochemical reactions of cyanine dyes involve the formation of blueshifted derivatives via photoconversion7. The carbonyl products generated from singlet oxygen-mediated photooxidation of Cy5 undergo a sequence of carbon–carbon bond-breaking and -forming events to bring about the novel dye-to-dye transformation7.
Physical And Chemical Properties Analysis
Cyanine 3, SE has a molecular weight of 727.8 g/mol1. It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 11, and a rotatable bond count of 121. Its exact mass and monoisotopic mass are 727.22333686 g/mol1. The topological polar surface area is 198 Ų1.Applications De Recherche Scientifique
Optical Imaging and Bioengineering : Cyanine 3 is employed in optical imaging and bioengineering, particularly for cellular internalization. Its use is somewhat limited due to poor aqueous stability and lack of selectivity, but these issues are being addressed through the development of dendronized polymers for dye encapsulation (Kumar et al., 2018).
Development of Chemosensors : Due to its excellent photophysical properties, Cyanine 3 is used in developing chemosensors, particularly for bioimaging applications (Sun et al., 2016).
Biomedical Imaging Probes : It has been explored for imaging capabilities through structural modification and functionalization. Covalent conjugation with other functional molecules has shown potential in both basic and clinical research (Li et al., 2020).
Quantum Mechanical Investigations : Cyanine derivatives are studied for applications in photography, information storage, and biochemistry. Quantum mechanical investigations are conducted to probe the electronic nature of cyanine dyes and help design new dyes (le Guennic & Jacquemin, 2015).
Single Molecule Spectroscopy and Super Resolution Microscopy : The photophysical properties of Cyanine 3 are investigated for applications in single molecule spectroscopy and super resolution microscopy, focusing on the reactions and relaxation processes of cyanines in electronically excited states (Levitus & Ranjit, 2010).
Cancer Theranostics : Covalent conjugation of cyanine with therapeutic agents boosts therapeutic efficacy and broadens therapeutic modality in cancer theranostics (Li et al., 2020).
Optical Imaging and Drug Delivery : Cyanine reactivity is harnessed for optical imaging and drug delivery applications, particularly in the near-infrared range for fluorescence-based applications (Gorka, Nani, & Schnermann, 2018).
Safety And Hazards
The safety data sheet for Cyanine 3, SE suggests that no special measures are required under normal conditions9. However, it is recommended to avoid inhalation and exposure to skin and eyes, and to use only in areas with appropriate exhaust ventilation910. In case of concern, or if symptoms occur, it is advised to call a doctor/physician9.
Orientations Futures
Cyanine dyes have found a wide range of applications in single-molecule and super-resolution imaging as well as in other biophysical studies7. The potentially deleterious photoconversion can be exploited to develop a new photoactivation method for high-density single-particle tracking in a living cell without using UV illumination and cell-toxic additives7. This suggests promising future directions for the use of Cyanine 3, SE in biophysical research and theranostics8.
Propriétés
IUPAC Name |
2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N3O10S2/c1-6-36-27-16-14-23(49(42,43)44)21-25(27)34(2,3)29(36)11-10-12-30-35(4,5)26-22-24(50(45,46)47)15-17-28(26)37(30)20-9-7-8-13-33(41)48-38-31(39)18-19-32(38)40/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3,(H-,42,43,44,45,46,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVMUUCAZOFIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N3O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanine 3, SE | |
CAS RN |
146368-16-3 | |
| Record name | Cy3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





